(E)-Hexadec-11-enal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-hexadec-11-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTITFMUKRZZEE-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601016280 | |
| Record name | (E)-Hexadec-11-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57491-33-5 | |
| Record name | (E)-11-Hexadecenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57491-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-Hexadec-11-enal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057491335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Hexadec-11-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601016280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-hexadec-11-enal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Occurrence and Identification of E Hexadec 11 Enal
The discovery and identification of (E)-Hexadec-11-enal as a sex pheromone component are intrinsically linked to the study of insect secretions, particularly from the pheromone glands of female moths.
Discovery and Isolation from Insect Secretions
This compound has been identified as a key sex pheromone component in several species of Lepidoptera, primarily through the analysis of extracts from the pheromone glands of virgin females. Notable examples include:
Box Tree Moth (Cydalima perspectalis) : This invasive pest utilizes a specific blend of pheromones for mate attraction. Analysis of ovipositor extracts has revealed the presence of (E)-11-hexadecenal alongside its Z-isomer. mtak.hunih.gov
Cucumber Moth (Diaphania indica) : The sex pheromone of this species also contains (E)-11-hexadecenal as one of its components, in addition to other compounds like (E,E)-10,12-hexadecadienal and hexadecanal (B134135). nih.gov
The isolation process typically involves the careful dissection of the pheromone glands from female moths, which are then extracted with a suitable organic solvent, such as hexane, to collect the volatile semiochemicals.
Comparative Analysis of Isomeric Pheromone Components
The biological activity of pheromones is often highly dependent on their specific isomeric composition. In the case of hexadec-11-enal (B12440269), the ratio of the (E) and (Z) isomers is critical for effective chemical signaling.
For the Box Tree Moth (Cydalima perspectalis) , the sex pheromone is a blend of (Z)-11-hexadecenal and (E)-11-hexadecenal. Studies have reported varying ratios of these isomers in different populations. For instance, a ratio of approximately 4:1 of the (Z) to (E) isomer has been identified as an attractive blend. mtak.hu Other research in Korea has suggested effective ratios of 5:1 and 7:1. mtak.hu This highlights the importance of the specific isomeric blend for optimal attraction of male moths. While the (Z)-isomer is typically the major component, the presence of the (E)-isomer in the correct proportion is crucial for the full biological activity of the pheromone. In field bioassays, a mixture of both isomers was found to be attractive to males, whereas (Z)-11-hexadecenal alone was not. nih.gov
| Species | Isomeric Component 1 | Isomeric Component 2 | Reported Ratio (Z:E) | Reference |
| Cydalima perspectalis | (Z)-11-hexadecenal | (E)-11-hexadecenal | ~4:1 | mtak.hu |
| Cydalima perspectalis | (Z)-11-hexadecenal | (E)-11-hexadecenal | 5:1 and 7:1 | mtak.hu |
Methodologies for Structural Elucidation and Identification
The identification of volatile and often minute quantities of pheromones from insect extracts requires highly sensitive and specific analytical techniques. Gas chromatography coupled with mass spectrometry and electroantennographic detection are the cornerstone methods in this field.
Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for separating and identifying the individual components of a complex mixture like a pheromone gland extract. The gas chromatograph separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the molecule, allowing for its identification.
In the analysis of this compound, GC-MS is used to confirm its molecular weight and elemental composition. The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of C16H30O (238.41 g/mol ). The fragmentation pattern would exhibit characteristic losses of neutral fragments, which helps in elucidating the structure, including the position of the double bond and the aldehyde functional group. While specific fragmentation data for this compound from the provided search results is limited, general principles of aldehyde fragmentation in GC-MS would apply.
A typical GC-MS analysis protocol for pheromones involves setting specific parameters for the gas chromatograph and the mass spectrometer to optimize the separation and detection of the target compounds. nih.gov
| Parameter | Typical Value/Setting | Reference |
| Gas Chromatograph | ||
| Column | HP-5MS or similar non-polar capillary column | nih.gov |
| Injector Temperature | 250 °C | nih.gov |
| Oven Temperature Program | Ramped, e.g., 60°C to 250°C at 5°C/min | nih.gov |
| Carrier Gas | Helium | nih.gov |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) at 70 eV | nih.gov |
| Mass Range | m/z 30-400 | nih.gov |
| Ion Source Temperature | 230 °C | nih.gov |
| Transfer Line Temperature | 250 °C | nih.gov |
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Electrophysiological Activity Mapping
Gas chromatography-electroantennographic detection (GC-EAD) is a highly sensitive technique that combines the separation power of gas chromatography with the biological detection capabilities of an insect's antenna. As the separated compounds elute from the GC column, the effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector - FID), while the other is directed over an isolated insect antenna. Electrodes attached to the antenna record any electrical potential changes (depolarizations) that occur when a biologically active compound passes over it. This allows researchers to pinpoint which specific compounds in a complex mixture are detected by the insect's olfactory system.
In the context of this compound, GC-EAD is instrumental in demonstrating its role as a pheromone. By passing the pheromone gland extract through the GC-EAD system, researchers can observe a distinct antennal response from a male moth at the exact time that this compound elutes from the column. This provides strong evidence that the male moth's antennae possess receptors specifically tuned to this compound.
For instance, in the study of the box tree pyralid, Glyphodes perspectalis (a synonym of Cydalima perspectalis), coupled GC-EAD and GC analysis of ovipositor extracts yielded candidate pheromone compounds that elicited responses from the male antennae. nih.gov
| Analytical Step | Description | Outcome for this compound | Reference |
| Sample Injection | Pheromone gland extract is injected into the GC. | This compound and other components are volatilized. | nih.gov |
| GC Separation | Compounds are separated based on their physicochemical properties. | This compound elutes at a specific retention time. | nih.gov |
| Effluent Splitting | The column effluent is split between a standard detector and the insect antenna. | A portion of the this compound vapor reaches the antenna. | |
| Electroantennographic Detection | Electrical signals from the male moth's antenna are recorded. | A significant depolarization (EAD peak) is observed at the retention time of this compound. | nih.gov |
| Flame Ionization Detection | A standard chromatogram is generated, showing all volatile compounds. | A corresponding peak for this compound is seen on the FID chromatogram. | |
| Data Correlation | The EAD and FID chromatograms are overlaid. | The EAD peak aligns perfectly with the FID peak of this compound, confirming its electrophysiological activity. |
Chemosensory Reception and Neurophysiological Processing of E Hexadec 11 Enal
Peripheral Olfactory System Response
The initial stages of detecting airborne chemical cues like (E)-Hexadec-11-enal occur in the peripheral olfactory system, primarily located on the antennae of insects. This involves specialized olfactory receptor neurons (ORNs) housed within sensory structures called sensilla. frontiersin.orgmdpi.comcsic.es
Pheromone binding proteins (PBPs) are soluble proteins found in the sensillum lymph, the aqueous environment surrounding the dendrites of ORNs. mdpi.comcsic.esnih.gov These proteins play a crucial role in the transport and solubilization of hydrophobic pheromone molecules, including aldehydes like this compound, from the point of entry through cuticular pores to the olfactory receptors on the ORN membrane. frontiersin.orgcsic.esnih.gov PBPs are thought to bind to pheromone molecules, facilitating their diffusion across the sensillum lymph and potentially presenting them to the olfactory receptors. csic.esnih.gov Research indicates that PBPs can exhibit varying affinities for different pheromone components, contributing to the selectivity of the olfactory response. While some PBPs may bind to multiple pheromone components, including isomers, their specific interactions with this compound would be critical for its effective delivery to the receptors. frontiersin.org Studies in other moth species suggest that the complex formed between the pheromone and PBP might be what activates the receptor molecule. oup.com
Odorant receptors (ORs) are the primary molecular components responsible for recognizing specific volatile ligands. frontiersin.orgcsic.esacs.org In insects, ORs typically function as a complex with a highly conserved co-receptor known as Orco (Odorant receptor co-receptor). frontiersin.orgcsic.esacs.org This complex forms a ligand-gated cation channel. frontiersin.orgacs.org The binding of a specific odorant molecule to the OR subunit is thought to trigger the opening of the Orco channel, leading to an influx of ions and the generation of an electrical signal in the ORN. acs.org While the precise ORs specifically tuned to this compound in all relevant insect species require detailed deorphanization studies, research on related pheromone components, such as the (Z)-isomer, has identified specific ORs involved in their detection in certain moth species. researchgate.net These pheromone receptors often cluster within the OR family, suggesting a common evolutionary origin. frontiersin.org The specificity of an OR-Orco complex for this compound would determine which ORNs are activated by this compound, contributing to the initial encoding of the chemical signal.
Central Olfactory Processing and Neural Circuitry
Following the detection of this compound by ORNs in the periphery, the electrical signals are transmitted to the primary olfactory center in the insect brain, the antennal lobe (AL). frontiersin.orgnih.gov The AL is a crucial site for processing olfactory information and is organized into functional units called glomeruli. frontiersin.orgelifesciences.orgoup.com
Axons from ORNs expressing the same type of odorant receptor typically converge onto a specific glomerulus within the antennal lobe. oup.com This creates a chemotopic map, where different volatile compounds, including pheromone components like this compound, elicit distinct patterns of glomerular activation. nih.govelifesciences.org The macroglomerular complex (MGC) in the male moth AL is specialized for processing pheromone information and contains several compartments that receive input from pheromone-sensitive ORNs. frontiersin.org While specific glomerular activation patterns for this compound would be species-dependent, studies using calcium imaging in the AL of insects exposed to various odorants, including related aldehydes, demonstrate that different isomers and compounds activate discrete glomerular regions. elifesciences.org This suggests that this compound would likely activate a specific glomerulus or a subset of glomeruli, contributing to its unique representation in the brain.
In many insect species, sex pheromones are not single compounds but rather precise blends of multiple components, which may include this compound. csic.esnih.gov The central olfactory system, particularly within the AL and higher brain centers, integrates the information from ORNs tuned to different components of the pheromone blend. frontiersin.orgscielo.brnih.gov This integration is mediated by complex neural circuits involving local interneurons and projection neurons (PNs) that transmit information from the AL to higher processing centers like the mushroom bodies and lateral protocerebrum. frontiersin.orgfrontiersin.org The specific ratio and combination of pheromone components are crucial for eliciting the appropriate behavioral response, such as upwind flight towards a potential mate. nih.gov Studies have shown that the behavioral response to a pheromone blend can be significantly higher than to individual components, indicating synergistic interactions at the neural level. scielo.brscielo.br The neural circuitry in the AL processes the simultaneous input from ORNs activated by this compound and other blend components, creating a combined representation that is then relayed to higher brain centers for further processing and ultimately behavioral output. frontiersin.orgfrontiersin.org
Behavioral Ecology and Interspecific Communication Mediated by E Hexadec 11 Enal
Pheromonal Function and Species-Specific Communication
Sex pheromones are chemical signals produced by organisms, mainly females in the case of many insects, to attract potential mates of the same species. These pheromones can induce upwind oriented movements (sex attractant pheromones) or elicit close-range responses (courtship pheromones). vigyanvarta.innih.govresearchgate.net The specificity of these signals is often determined by a blend of multiple chemical components in precise ratios. nih.govresearchgate.net (E)-Hexadec-11-enal is one such component that has been identified in the pheromone blends of several lepidopteran species.
Role of this compound as a Sex Attractant Component
This compound has been identified as a sex pheromone component in various Lepidoptera. For instance, it is a major sex pheromone component in the female pickleworm, Diaphania nitidalis, and the melonworm, Diaphania hyalinata. thegoodscentscompany.com It is also listed as a pheromone component for Diaphania glauculalis. vigyanvarta.innih.govresearchgate.net While a single pheromone component can sometimes be sufficient to attract conspecifics, often a blend is necessary for optimal attraction and species-specific communication. nih.gov
Synergistic and Antagonistic Effects in Pheromone Blends
The effectiveness of this compound in attracting males is frequently modulated by the presence and ratio of other compounds within the pheromone blend. These interactions can be synergistic, where the combined effect of components is greater than the sum of their individual effects, or antagonistic, where one component reduces the attractiveness of others.
Investigations with Diatraea saccharalis (sugarcane borer)
The sugarcane borer, Diatraea saccharalis, is a significant pest of sugarcane crops. uliege.bescielo.brscielo.brscielo.br The major female sex pheromone component of D. saccharalis is (9Z,11E)-hexadecadienal. uliege.bescielo.brresearchgate.netresearchgate.net However, field tests with this single component have shown low attractiveness compared to natural females. uliege.beresearchgate.net (Z)-Hexadec-11-enal (the Z-isomer of the compound of interest) has been identified as a minor component in D. saccharalis that elicits male antennal responses. uliege.bescielo.brscielo.brscielo.brresearchgate.net Studies have shown that an admixture of (Z)-hexadec-11-enal significantly enhances the attractiveness of (9Z,11E)-hexadecadienal in wind tunnel experiments. researchgate.netresearchgate.net A blend of these two components in approximately a 10:1 ratio has been shown to be as attractive as natural female pheromone extracts in wind tunnel assays. scielo.brresearchgate.netresearchgate.net Further research identified two additional antennally active compounds in female D. saccharalis: (Z)-hexadec-9-enal and hexadecanal (B134135). scielo.brscielo.brscielo.br A quaternary blend including these components resulted in significantly higher behavioral responses in flight tunnel assays compared to the binary blend. scielo.brscielo.brscielo.br
Data from Diatraea saccharalis flight tunnel experiments illustrate the effect of different pheromone blends on male behavioral responses:
| Pheromone Blend | Take Off (%) | Orientation (%) | 10 cm (%) | Source Contact (%) |
| (9Z,11E)-hexadecadienal (Z9,E11-16:Ald) | Data varies across studies | Data varies across studies | Data varies across studies | Low attractiveness uliege.beresearchgate.net |
| Z9,E11-16:Ald + (Z)-hexadec-11-enal (Z11-16:Ald) (10:1 ratio) | Data varies across studies | Data varies across studies | Data varies across studies | Enhanced attractiveness, similar to female extract in wind tunnel scielo.brresearchgate.netresearchgate.net |
| Quaternary Blend (Z9,E11-16:Ald, Z11-16:Ald, (Z)-hexadec-9-enal, Hexadecanal) | Data varies across studies | Data varies across studies | Data varies across studies | Significantly higher attraction than binary blend scielo.brscielo.brscielo.br |
Studies with Chilo partellus (spotted stem borer)
The spotted stem borer, Chilo partellus, is a major pest of maize and sorghum. nih.govresearchgate.net The female pheromone of C. partellus primarily consists of (Z)-11-hexadecenal (Z11-16:Ald) as the major component and (Z)-11-hexadecenol (Z11-16OH) as a minor component. nih.govresearchgate.neticrisat.org While (Z)-11-hexadecenal is attractive to male C. partellus, the addition of (Z)-11-hexadecenol has been reported to reduce the efficiency of the major component in some contexts. nih.govicrisat.org However, other studies indicate that blends of (Z)-11-hexadecenal and (Z)-11-hexadecenol in specific proportions (e.g., 100:100 and 100:95) elicited significantly higher electrophysiological and behavioral responses from male moths, and traps baited with a 100:100 proportion were most effective in the field. nih.govresearchgate.net This suggests a complex interaction where the minor component is important for enhancing attractiveness in certain ratios. Studies on C. partellus have also examined the electrophysiological and behavioral responses to the E-isomers, including (E)-11-hexadecenal and (E)-11-hexadecen-1-ol, finding that male antennae elicited significantly greater responses to the Z-isomers compared to their respective E-isomers. nih.govresearchgate.net
Research on Diaphania glauculalis
(E)-11-hexadecenal (E11-16:Ald) is identified as a major sex pheromone component in female Diaphania glauculalis. vigyanvarta.innih.govresearchgate.netnih.gov Another major component is (E,E)-10,12-hexadecadienal (E10E12-16:Ald). vigyanvarta.innih.govresearchgate.netnih.gov While males of D. glauculalis can be attracted by either component alone, a binary mixture of (E)-11-hexadecenal and (E,E)-10,12-hexadecadienal in a 5:5 ratio elicited a substantial response, indicating the importance of this specific blend for male attraction. nih.gov
Blend Interactions in Other Lepidopteran Species
This compound, or its Z-isomer, is a component in the pheromone systems of numerous other lepidopteran species, and its interaction within blends demonstrates diverse effects. For example, (Z)-11-hexadecenal is a critical sex pheromone component in over 200 lepidopteran species, including Helicoverpa armigera, Chilo suppressalis, and Scirpophaga incertulas. In Plutella xylostella, (Z)-11-hexadecenyl acetate (B1210297) synergizes with the aldehyde form, (Z)-11-hexadecenal, to optimize male attraction. (Z)-11-Hexadecenol has been shown to enhance trap efficacy in Heliothis virescens when added to aldehyde blends, and hexadecanal also acts as an enhancer of male attraction in this species. The pheromone blend of Diatraea grandiosella includes (Z)-hexadec-11-enal, along with (Z)-hexadec-9-enal and (Z)-octadec-13-enal. acs.org Similarly, Diatraea considerata utilizes (Z)-hexadec-11-enal, (Z)-hexadec-7-enal, and (Z)-octadec-13-enal in its pheromone blend. acs.org These examples highlight that the role of (E)- or (Z)-hexadec-11-enal can vary from being a major component to a minor enhancer, and its effectiveness is highly dependent on the specific blend composition and the target species.
Evolutionary Diversification of Pheromone Communication Systems
Sex pheromones, often produced by female insects, serve as crucial attractants for conspecific males, indicating their presence and reproductive status nih.gov. These pheromones are typically species-specific and can vary among species in the presence or absence of components and their relative ratios nih.gov. The chemical structures of pheromones are diverse, including hydrocarbons, alcohols, esters, epoxides, aldehydes, ketones, lactones, carboxylic acids, isoprenoids, and triacylglycerides nih.gov.
In many lepidopteran species, sex pheromone production is regulated by the pheromone biosynthesis-activating neuropeptide (PBAN), which activates enzymes involved in functional group modification nih.gov. The structural diversity of pheromones is key to their specificity, and in some Lepidoptera, a specific combination and ratio of components are required for species-specific communication nih.gov.
This compound has been identified as a component in the sex pheromones of several moth species, highlighting its role in reproductive isolation and the evolution of pheromone systems researchgate.net. For instance, it is a component in the sex pheromone of the hawk moth Deilephila elpenor lewisii, where a binary blend of this compound and (10E,12E)-10,12-hexadecadienal at a specific ratio attracts males researchgate.net. Another hawk moth species, Theretra oldenlandiae oldenlandiae, uses a ternary blend that includes this compound for male attraction researchgate.net. The presence of this compound in the pheromone blends of different species, often in combination with other compounds and in varying ratios, illustrates how subtle changes in pheromone composition can contribute to reproductive isolation and drive the diversification of communication systems.
Studies on the sugarcane borer, Diatraea saccharalis, have also indicated that (Z)-hexadec-11-enal is a part of its sex pheromone, and its admixture can enhance the attractiveness of other major components researchgate.net. This further supports the concept that the precise blend and ratio of pheromone components are critical for effective communication within a species and can be subject to evolutionary pressures researchgate.net.
Broader Ecological Interactions
Beyond its direct role in sexual communication, this compound and related compounds can be involved in broader ecological interactions, including influencing plant-insect dynamics and participating in interspecific chemical signaling.
Influence on Host Plant-Insect Interactions
Chemical signals play a significant role in mediating interactions between plants and insects, including host plant location and selection by herbivores researchgate.net. While much research has focused on above-ground interactions, volatiles released from plant roots are also known to influence below-ground insect behavior researchgate.net.
Research suggests that exposure of plants to certain insect-produced compounds, including aldehydes, can alter plant defense mechanisms . For example, studies involving Brassica nigra exposed to (Z)-11-hexadecenal indicated an increased susceptibility of the plants to subsequent herbivory by Plutella xylostella larvae nih.gov. This exposure triggered early and late defense responses in the plants, such as changes in volatile emissions and increased production of reactive oxygen species (ROS) .
This dual role of a compound acting as a pheromone for one insect species while potentially influencing the defense responses of a host plant highlights the complex chemical interactions occurring within ecosystems . While a pheromone facilitates mating in the insect, its perception by a plant could inadvertently affect the plant's vulnerability to herbivory, illustrating intricate ecological connections .
Interestingly, early signaling events in plants following exposure to (Z)-11-hexadecenal are analogous to responses induced by biotic stress, such as herbivore wounding or exposure to herbivore-induced plant volatiles (HIPVs) nih.gov. These responses include changes in membrane potential, increases in cytosolic calcium concentration, and the production of hydrogen peroxide, leading to the activation of defense-related genes nih.gov. However, unlike some HIPVs that can prime plant defenses against subsequent stress, exposure to (Z)-11-hexadecenal at biologically relevant levels has been shown to increase susceptibility in Brassica nigra nih.gov.
Interspecific Chemical Signaling
Interspecific chemical signaling involves the use of chemical compounds for communication between different species. While pheromones primarily mediate intraspecific interactions, some compounds can have effects across species boundaries.
Although the primary function of this compound discussed in the provided context is as a sex pheromone component for specific moth species, the observation that related compounds, like (Z)-11-hexadecenal, can elicit responses in plants suggests a potential for broader interspecific signaling nih.gov. This type of interaction, where a compound produced by one species (an insect pheromone) is detected and causes a response in another species (a plant), falls under the umbrella of interspecific chemical signaling.
The ecological implications of such cross-kingdom signaling are significant. An insect's reproductive signal could inadvertently serve as an environmental cue for a plant, influencing its defensive state and potentially impacting the insect's offspring or other herbivores. This highlights the interconnectedness of species through chemical communication networks that extend beyond simple predator-prey or herbivore-plant relationships.
Further research is needed to fully understand the extent to which this compound itself, as opposed to its geometric isomer or related compounds, participates in these broader ecological interactions and interspecific signaling events. However, the existing data on related hexadecenals suggests a potential for such roles.
Advanced Analytical Techniques for Quantification and Characterization of E Hexadec 11 Enal in Biological Matrices
Chromatographic and Spectrometric Approaches
The combination of a separation technique, such as chromatography, with a highly sensitive detection method, like mass spectrometry, is the cornerstone of modern bioanalysis for compounds like (E)-Hexadec-11-enal.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds. ijstr.org In metabolite profiling, GC-MS is prized for its high chromatographic resolution, which allows for the separation of complex mixtures of small molecules. nih.govnih.gov For aldehydes like this compound, GC-MS can provide both identification based on mass spectra and quantification.
The process involves vaporizing the sample, which is then carried by an inert gas through a heated column. ijstr.org Compounds are separated based on their boiling points and interaction with the column's stationary phase. chemrxiv.org Upon exiting the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting fragmentation pattern serves as a chemical fingerprint for identification, often by comparison to spectral libraries like those from NIST and WILEY. core.ac.uk
While direct analysis is possible, the sensitivity and stability of aldehydes in GC-MS analysis can often be improved through derivatization, which converts them into more volatile and thermally stable derivatives. chemrxiv.org This technique is a mature technology used for the robust analysis of various metabolites, including fatty acids, sterols, and other intermediates of primary metabolism. nih.gov
Table 1: Illustrative GC-MS Parameters for Aldehyde Analysis
| Parameter | Typical Setting/Condition | Purpose |
| Column | DB-35ms or similar mid-polarity capillary column | Provides separation of analytes based on boiling point and polarity. |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. |
| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |
| Temperature Program | Ramped oven temperature (e.g., 100°C to 250°C) | Optimizes separation of compounds with different volatilities. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. |
| MS Detection | Full Scan or Selected Ion Monitoring (SIM) | Full scan is used for identification of unknown compounds; SIM is used for targeted quantification of known analytes with higher sensitivity. |
For trace-level quantification in complex biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice due to its exceptional sensitivity and selectivity. rsc.orgnih.gov This technique is particularly advantageous for molecules that are not sufficiently volatile or are thermally labile, which can be a concern for long-chain aldehydes. LC-MS/MS has been successfully applied to the quantification of (2E)-hexadecenal, a structurally related isomer. nih.govspringernature.com
In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC). rsc.org The eluent from the LC column is then introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for this, though it can be inefficient for non-ionizable molecules like aldehydes. nih.govspringernature.com To overcome this, derivatization is often required to introduce an ionizable group. nih.gov
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and then specific product ions are monitored in the second mass analyzer. nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances sensitivity, allowing for detection at very low concentrations. nih.govnih.gov Research has demonstrated that LC-MS/MS methods can achieve outstanding limits of detection, on the order of 1 fmol per sample for derivatized hexadecenal. nih.gov
Derivatization Techniques for Enhanced Analytical Sensitivity
Chemical derivatization is a critical step in the analysis of this compound, particularly for LC-MS, as it addresses several challenges inherent to aldehydes. mdpi.com The primary goals of derivatization are to improve chemical stability, enhance chromatographic separation, and increase detection sensitivity by introducing a chromophore, fluorophore, or an easily ionizable moiety. mdpi.comnih.govnih.gov
For long-chain aldehydes, which lack easily ionizable functional groups for ESI-MS, derivatization is often essential. springernature.com A common strategy involves reacting the aldehyde's carbonyl group with a hydrazine-containing reagent to form a stable hydrazone. springernature.com
Key derivatization reagents for aldehydes include:
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent that reacts with carbonyl compounds to form colored dinitrophenylhydrazones, which can be detected by UV-Vis or mass spectrometry. springernature.com
2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH): This reagent transforms aldehydes into highly ionizable and fluorescent analogues. nih.govspringernature.com This dual property allows for quantification by either LC-MS/MS or LC with fluorescence detection, providing flexibility and very low detection limits. nih.gov
Girard's Reagents (e.g., Girard's Reagent T): These reagents contain a quaternary ammonium (B1175870) group, which imparts a permanent positive charge on the derivative. nih.gov This greatly enhances ionization efficiency in ESI-MS positive ion mode.
The derivatization reaction must be carefully optimized to ensure it is rapid, quantitative, and produces a stable product. nih.gov
Table 2: Comparison of Derivatization Reagents for Aldehyde Analysis
| Reagent | Target Functional Group | Advantage for this compound Analysis | Detection Method |
| DNPH | Carbonyl (aldehyde/ketone) | Forms stable, UV-active hydrazone derivatives. | LC-UV, LC-MS |
| DAIH | Carbonyl (aldehyde/ketone) | Creates a derivative that is both fluorescent and easily ionizable. | LC-Fluorescence, LC-MS/MS |
| Girard's Reagent T | Carbonyl (aldehyde/ketone) | Introduces a permanent positive charge, significantly enhancing ESI-MS sensitivity. | LC-MS/MS |
Stable Isotope Dilution Assays for Absolute Quantification
Stable Isotope Dilution (SID) is considered the gold standard for absolute quantification in mass spectrometry due to its high accuracy and precision. nih.gov This methodology is crucial for overcoming the variability inherent in complex biological sample analysis, including extraction efficiency and matrix effects. nih.govnih.gov
The SID method involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, a version of this compound containing isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C)—to the sample at the earliest stage of preparation. nih.gov This labeled compound serves as an internal standard. nih.gov
Because the stable isotope-labeled standard is chemically identical to the endogenous analyte, it behaves the same way during every step of sample preparation and analysis (e.g., extraction, derivatization, and ionization). Any loss of analyte during sample workup will be matched by a proportional loss of the internal standard. The mass spectrometer can differentiate between the endogenous analyte and the heavier isotope-labeled standard based on their mass-to-charge ratio (m/z). nih.gov Quantification is then based on the ratio of the signal from the endogenous analyte to the signal from the known amount of the added internal standard. nih.gov This approach effectively corrects for sample loss and signal suppression or enhancement, leading to highly reliable and accurate results. nih.govnih.gov Isotope-dilution HPLC-ESI-QTOF MS has been specifically utilized for the quantification of (2E)-hexadecenal. springernature.com
Challenges in Biological Matrix Analysis (e.g., matrix effects)
Analyzing trace amounts of this compound in biological matrices such as plasma, serum, or tissue is fraught with challenges, the most significant of which are matrix effects. tandfonline.commdpi.com Biological matrices are complex mixtures containing high concentrations of endogenous substances like lipids (especially phospholipids), proteins, and salts. tandfonline.comresearchgate.net
Matrix effects refer to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the matrix. tandfonline.comtandfonline.com This typically manifests as ion suppression, where the presence of matrix components reduces the analyte signal, but ion enhancement can also occur. nih.gov Phospholipids are a major cause of matrix effects in LC-MS bioanalysis, as they are abundant in plasma and can co-elute with many analytes, suppressing their ionization in the ESI source. tandfonline.comresearchgate.net
These effects can severely compromise the accuracy, precision, and reproducibility of an analytical method. tandfonline.com Consequently, mitigating matrix effects is a critical aspect of method development.
Strategies to overcome these challenges include:
Efficient Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used to remove the majority of interfering matrix components before analysis. tandfonline.commdpi.com
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from the bulk of matrix components, particularly phospholipids, is highly effective. nih.gov
Use of Stable Isotope-Labeled Internal Standards: As described in the previous section, the SID approach is the most reliable way to compensate for unavoidable matrix effects, as the standard is affected in the same way as the analyte. nih.gov
No single solution is universally effective, and a combination of strategies is often required to develop a robust and reliable method for quantifying this compound in biological samples. tandfonline.com
Evolutionary Biology of Aldehyde Pheromones, with Emphasis on E Hexadec 11 Enal
Comparative Genomics and Transcriptomics of Pheromone Biosynthesis and Reception Genes
Comparative genomics and transcriptomics have become powerful tools for dissecting the molecular basis of pheromone evolution. These approaches allow for the identification and comparison of genes involved in pheromone production and reception across different species, shedding light on the genetic changes that underlie the diversification of pheromone systems nih.govpnas.organnualreviews.org.
Pheromone biosynthesis in moths typically involves a series of enzymatic steps, often starting with fatty acid precursors. Key enzyme families include fatty acyl desaturases, fatty acyl reductases, and enzymes that modify functional groups, such as alcohol oxidases or acetyltransferases, to produce the final aldehyde, alcohol, or ester pheromone components mdpi.comresearchgate.netmdpi.comnih.gov. Studies comparing the genomes and transcriptomes of closely related species with different pheromone blends have revealed that changes in the expression levels or functional properties of these enzymes can lead to variations in pheromone composition mdpi.compnas.orgmdpi.com.
For instance, research on Ostrinia moths, a genus with diverse pheromone blends, has indicated that the evolution of sex pheromone desaturase genes follows a birth-and-death process, where gene duplication, loss, or nonfunctionalization contribute to shifts in the pheromone blend pnas.org. Comparative transcriptome analysis of pheromone glands in different Ostrinia species has shown differential expression of desaturase genes, leading to the production of different pheromone isomers pnas.organnualreviews.org.
Transcriptomic studies of insect antennae have focused on identifying genes involved in pheromone reception, primarily those encoding odorant receptors (ORs), pheromone-binding proteins (PBPs), and sensory neuron membrane proteins (SNMPs) nih.govbiorxiv.orgfrontiersin.orgnih.govfrontiersin.org. ORs are ligand-specific receptors expressed in olfactory receptor neurons (ORNs) that bind to pheromone components nih.govfrontiersin.org. PBPs are soluble proteins in the sensillar lymph that are thought to transport hydrophobic pheromone molecules to the receptors nih.govfrontiersin.orgfrontiersin.org. SNMPs are also involved in pheromone detection, particularly SNMP1, which is crucial for high-sensitivity responses to pheromones biorxiv.orgfrontiersin.org.
Comparative transcriptomics of antennal tissues from species with different pheromone sensitivities can identify candidate genes responsible for these differences biorxiv.orgnih.gov. For example, studies on Helicoverpa species, which utilize different aldehyde pheromones including (Z)-9-hexadecenal and (Z)-11-hexadecenal, have identified functional differentiation in orthologous pheromone receptors (e.g., OR14b and OR16) that contribute to species-specific pheromone recognition nih.gov. Molecular dynamics simulations and site-directed mutagenesis have helped pinpoint key amino acid residues in these receptors that determine their response specificity to different aldehyde ligands nih.gov.
While specific comparative genomics and transcriptomics data focusing solely on the biosynthesis and reception of (E)-Hexadec-11-enal across multiple species were not extensively detailed in the search results, the general principles observed for other aldehyde pheromones and lepidopteran systems are applicable. The presence of this compound as a pheromone component in species like Diaphania glauculalis and its potential role in blends with other hexadecenals and hexadecadienals researchgate.netnih.gov suggest that the genes involved in its biosynthesis likely belong to the conserved fatty acid modification pathways, and its reception is mediated by specific olfactory receptors and associated proteins.
Research on the sugarcane borer, Diatraea saccharalis, which uses (Z,E)-hexadeca-9,11-dienal and (Z)-hexadec-11-enal as pheromone components, has involved transcriptome analysis to identify genes in the biosynthetic pathway, including fatty alcohol oxidases responsible for converting alcohol precursors to aldehydes uliege.be. This highlights the relevance of these enzyme classes to the production of aldehyde pheromones like this compound.
Table 1: Key Enzyme Families in Moth Pheromone Biosynthesis
| Enzyme Family | Role in Biosynthesis |
| Fatty Acyl Desaturases | Introduce double bonds into fatty acid chains. pnas.orgmdpi.com |
| Fatty Acyl Reductases | Convert fatty acyl-CoA to fatty alcohols. mdpi.comnih.gov |
| Alcohol Oxidases | Oxidize fatty alcohols to aldehydes. mdpi.comuliege.be |
| Acetyltransferases | Convert fatty alcohols to acetates. mdpi.comnih.gov |
Table 2: Key Protein Families in Moth Pheromone Reception
| Protein Family | Role in Reception |
| Odorant Receptors (ORs) | Bind specifically to pheromone components and initiate neuronal signaling. nih.govfrontiersin.org |
| Pheromone-Binding Proteins (PBPs) | Transport pheromone molecules through the sensillar lymph to receptors. nih.govfrontiersin.org |
| Sensory Neuron Membrane Proteins (SNMPs) | Involved in high-sensitivity pheromone detection. biorxiv.orgfrontiersin.org |
Mechanisms of Pheromone System Diversification and Speciation
The diversification of pheromone systems is a major factor driving reproductive isolation and speciation in insects, particularly in moths royalsocietypublishing.orgnih.govmdpi.com. Differences in the composition of the female-produced pheromone blend, the ratio of components, or the male's ability to detect and respond to these signals can create a barrier to interbreeding between populations or closely related species nih.govmdpi.comresearchgate.net.
Several mechanisms contribute to the diversification of pheromone systems:
Changes in Biosynthetic Genes: Mutations, gene duplication, or changes in the expression patterns of enzymes involved in pheromone biosynthesis can alter the types or quantities of pheromone components produced mdpi.compnas.orgmdpi.com. For instance, changes in desaturase genes can lead to the production of different fatty acyl precursors with varying double bond positions or geometries, ultimately affecting the final pheromone blend pnas.orguliege.be. The birth-and-death model of gene evolution in desaturases is thought to play a role in moth speciation pnas.org.
Changes in Receptor Genes: Evolution in the genes encoding pheromone receptors can lead to altered binding affinities or specificities, resulting in differential responses of males to varying pheromone blends nih.govmdpi.com. Changes in a few key amino acid residues in ORs can significantly impact their response profiles nih.gov. Diversification of olfactory receptor gene families through duplication and changes in expression is predicted to facilitate the rapid evolution of male responses to female signals pnas.org.
Changes in Regulatory Elements: Alterations in the regulatory regions of biosynthesis or receptor genes can affect their tissue-specific or temporal expression, contributing to differences in pheromone production or detection without changes in the protein sequences themselves mdpi.comannualreviews.org.
Behavioral Shifts: Changes in the behavioral responses of individuals to specific pheromone blends, even without underlying changes in the chemical signal or receptor sensitivity, can also contribute to reproductive isolation researchgate.net.
The co-evolution of the pheromone signal and the reception system is crucial for maintaining effective communication within a species while simultaneously promoting divergence between species royalsocietypublishing.orgmdpi.com. This signal/response channel is often narrow, meaning that small changes in the signal can significantly impact recognition pnas.org. However, closely related species with similar morphology can utilize different pheromone components or ratios, underscoring the role of chemical communication in reproductive isolation pnas.org.
Studies on Helicoverpa species demonstrate how evolutionary shifts in pheromone receptors contribute to speciation. Different Helicoverpa species use different hexadecenal isomers as major pheromone components, and the functional divergence of their ORs reflects these differences, acting as a prezygotic barrier to mating nih.gov.
The involvement of aldehyde pheromones, including isomers of hexadecenal like this compound, in the pheromone blends of various moth species highlights the importance of the fatty acid-derived biosynthetic pathway in generating chemical diversity for reproductive isolation pnas.orgresearchgate.netuliege.be. The specific enzymes and receptors involved in the production and detection of this compound in different species are products of these evolutionary processes, where genetic changes have shaped the chemical signals and the sensory systems that perceive them, ultimately contributing to the vast diversity of insect species.
Table 3: Examples of Pheromone System Diversification
| Mechanism | Description | Example (General) |
| Changes in Biosynthetic Enzymes | Altered enzyme function or expression leads to different pheromone components or ratios. pnas.orgmdpi.com | Divergence in desaturase genes in Ostrinia moths affecting isomer production. pnas.org |
| Changes in Receptor Genes | Altered receptor sensitivity or specificity leads to differential responses to pheromone blends. nih.govmdpi.com | Functional differentiation of ORs in Helicoverpa species. nih.gov |
| Changes in Regulatory Elements | Modifications in gene regulation affect the timing or location of gene expression. mdpi.comannualreviews.org | Differential expression of desaturase transcripts in Ostrinia. annualreviews.org |
| Behavioral Shifts | Changes in response to pheromone signals independent of primary sensory changes. researchgate.net | Not specifically detailed for this compound in search results. |
Research Perspectives and Emerging Avenues for E Hexadec 11 Enal Studies
Systems Biology Approaches to Pheromone Signaling
The complete understanding of how (E)-Hexadec-11-enal modulates insect behavior requires a holistic perspective that moves beyond single-gene or single-pathway analyses. Systems biology offers a framework to integrate diverse biological data—from genomics and transcriptomics to proteomics and metabolomics—to model the entire pheromone signaling network.
Future research is poised to apply these approaches to insects that utilize this compound. A key focus will be on the genomic basis of both pheromone production in females and perception in males. This involves identifying the full suite of genes responsible for the biosynthesis of this compound, including desaturases, reductases, and oxidases. On the perception side, systems biology can help elucidate the evolution and function of specific pheromone receptors (PRs) and odorant-binding proteins (OBPs) that interact with this aldehyde. pnas.org For instance, investigating the transcriptomes of antennal tissues can reveal which receptor genes are expressed and how their expression levels correlate with sensitivity and behavioral responses.
By integrating these molecular data with neurophysiological and behavioral information, comprehensive models can be built to predict how genetic variations might lead to differences in pheromone blend ratios or male responses, ultimately impacting reproductive isolation and speciation. pnas.org
Application of Advanced Bioassays in Behavioral Research
While traditional bioassays have been fundamental in identifying the function of this compound, advanced techniques are now enabling a more nuanced understanding of its role in insect behavior. These methods provide greater sensitivity and specificity, allowing researchers to dissect the complex interplay between chemical cues and behavioral output. researchgate.net
Electroantennography (EAG) and its derivatives are powerful tools for screening the activity of volatile compounds. ockenfels-syntech.com A particularly insightful technique is Gas Chromatography coupled with Electroantennographic Detection (GC-EAD) . In this method, volatile compounds from an extract are separated by a gas chromatograph, and the effluent is simultaneously directed to a detector (like a Flame Ionization Detector) and an insect's antenna. This allows for the precise identification of which specific compounds in a complex blend, such as a female's pheromone gland extract, elicit an electrical response from the antenna.
For even finer resolution, Single-Sensillum Recording (SSR) , often coupled with GC (GC-SSR), is employed. researchgate.netnih.gov This technique involves inserting a microelectrode into an individual olfactory sensillum on the antenna to record the action potentials of the one to four olfactory sensory neurons (OSNs) housed within. researchgate.net This allows researchers to determine the specific tuning profile of individual neurons to this compound and other related compounds, revealing how information about different components of a pheromone blend is encoded at the periphery.
Beyond electrophysiology, wind tunnel bioassays provide a controlled environment to study an insect's flight behavior in response to a pheromone plume. mpg.de These assays are critical for observing and quantifying the complete behavioral sequence, from initial activation and upwind flight (anemotaxis) to casting behavior upon losing the plume and eventual source location. mdpi.com By manipulating the concentration and composition of the pheromone blend containing this compound, researchers can determine its precise role in initiating and maintaining the mating search.
| Bioassay Technique | Principle | Information Gained |
|---|---|---|
| Gas Chromatography-Electroantennographic Detection (GC-EAD) | Measures the summated electrical response of the entire antenna to compounds as they elute from a gas chromatograph. | Identifies which specific compounds in a complex mixture are biologically active (i.e., detected by the antenna). |
| Single-Sensillum Recording (SSR) | Records the action potentials from individual olfactory sensory neurons within a single sensillum. | Determines the response specificity and sensitivity of a single neuron to a particular compound, revealing the neural code for odors. |
| Wind Tunnel Assay | Observes the flight behavior of an insect in a controlled airflow containing a pheromone plume. | Quantifies behavioral responses like upwind flight, casting, and source location, linking chemical perception to complex behavior. |
Development of Sustainable Biotechnological Production Platforms
The chemical synthesis of insect pheromones like this compound can be costly and generate significant chemical waste. A major emerging avenue of research is the development of sustainable biotechnological platforms for pheromone production using engineered microorganisms. Yeast, particularly Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, has emerged as a promising chassis for this purpose.
Researchers have successfully engineered yeast to produce precursors of this compound, such as (Z)-hexadec-11-en-1-ol. This is achieved by introducing heterologous genes from insects that encode the specific enzymes required for the pheromone biosynthetic pathway. For example, genes for a specific Δ11-desaturase, which creates the double bond at the 11th position, and a fatty-acyl reductase (FAR), which converts the fatty acid precursor to an alcohol, can be co-expressed in yeast. The yeast's native fatty acid metabolism provides the necessary palmitic acid substrate. The resulting pheromone alcohol can then be readily oxidized to the final aldehyde product, this compound, through a simple chemical step.
Metabolic engineering strategies are employed to optimize yields by redirecting cellular resources towards the pheromone pathway. This can involve increasing the supply of precursors or knocking out competing metabolic pathways. Biotechnological production offers a greener alternative to traditional chemical synthesis, with reports suggesting that fermentation-based methods can reduce greenhouse gas emissions by up to 90%. preprints.org
Integration of Chemical Ecology with Neuroethology
Understanding the function of this compound requires integrating two fields: chemical ecology, which studies the role of chemicals in mediating interactions between organisms, and neuroethology, which investigates the neural basis of natural behavior. preprints.org The integration of these disciplines provides a comprehensive picture, from the release of the chemical signal to the behavioral response it triggers.
For male moths, the perception of this compound begins at the antennae. The molecule enters pores on the surface of specialized olfactory sensilla and is thought to be transported by OBPs through the aqueous sensillar lymph to PRs located on the dendrites of OSNs. oup.com The activation of these receptors triggers a nerve impulse.
Neuroethological studies have shown that the axons of these OSNs project to a specific region in the primary olfactory center of the brain, the antennal lobe. In male moths, information from sex pheromones is processed in a distinct, male-specific structure called the macroglomerular complex (MGC). frontiersin.org The MGC is composed of several sub-compartments (glomeruli), and often, OSNs that are tuned to a specific pheromone component, like this compound, converge onto a single, identifiable glomerulus. frontiersin.org This "labeled-line" processing allows the brain to precisely decode the composition and ratio of compounds in the pheromone blend, ensuring that the male responds only to conspecific females. oup.com This integration of chemical ecology and neuroethology is crucial for understanding the mechanisms of mate recognition and reproductive isolation. nih.gov
Ecological Modeling of Pheromone-Mediated Interactions
Ecological modeling provides a powerful tool to understand and predict the population-level consequences of pheromone-mediated interactions. These models can simulate how the release of this compound for pest management—either in traps or for mating disruption—will affect pest population dynamics. researchgate.net
Mathematical models, often based on systems of ordinary differential equations, can be developed to describe the behavior of the pest population. arxiv.org These models can incorporate key variables such as:
Pheromone Dispersal: Modeling how the synthetic pheromone is distributed in the air based on dispenser release rates and environmental conditions (e.g., wind speed, temperature).
Insect Movement: Simulating how male insects move randomly in the absence of a pheromone and how their movement changes to directed upwind flight upon encountering a plume. mdpi.com
Mating Dynamics: Calculating the probability of a male successfully finding a female as a function of the concentration of synthetic pheromone (for mating disruption) or the density and efficiency of pheromone-baited traps. scispace.com
These models are essential for optimizing pest control strategies. For example, they can be used to determine the optimal density of pheromone dispensers needed to effectively disrupt mating over a given area or to predict the number of traps required to reduce a pest population below an economic threshold. By integrating field data, these models can be refined to provide robust decision-support tools for integrated pest management (IPM) programs. researchgate.net
Q & A
Q. What criteria distinguish high-quality vs. low-quality spectral data for this compound in public databases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
